molecular formula C10H12O4 B3354156 3-Methoxy-2-(methoxymethoxy)benzaldehyde CAS No. 5779-96-4

3-Methoxy-2-(methoxymethoxy)benzaldehyde

Cat. No.: B3354156
CAS No.: 5779-96-4
M. Wt: 196.2 g/mol
InChI Key: CFVAGKYMCIDGCI-UHFFFAOYSA-N
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Description

3-Methoxy-2-(methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C11H14O4 . It is also known by its IUPAC name 2-methoxy-3-(methoxymethoxy)benzaldehyde . It is used as a reagent in the synthesis of novel millepachine derivatives as potent antiproliferative agents .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group, a methoxymethoxy group, and an aldehyde group . The InChI code for this compound is 1S/C10H12O4/c1-12-7-14-9-5-3-4-8(6-11)10(9)13-2/h3-6H,7H2,1-2H3 .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of novel millepachine derivatives as potent antiproliferative agents . It is also used as a reagent in the synthesis of pyranochalcone derivatives as potent anti-inflammatory agents .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 196.2 .

Scientific Research Applications

Enzyme-Catalyzed Asymmetric Synthesis

3-Methoxy-2-(methoxymethoxy)benzaldehyde, among other benzaldehydes, plays a significant role in enzyme-catalyzed asymmetric synthesis. The enzyme benzaldehyde lyase (BAL) catalyzes the formation and cleavage of specific benzoin derivatives, including 3-methoxybenzaldehyde. This reaction has been investigated for its reaction engineering and reactor concept development, crucial for preparative synthesis in chemistry (Kühl et al., 2007).

Structural Analysis and Bonding

The structure of benzaldehydes, including this compound, has been studied using X-ray crystallography and vibrational spectroscopy. These studies reveal the presence of intra- and intermolecular short contacts, providing insights into the molecular behavior and potential applications in various chemical processes (Ribeiro-Claro et al., 2002).

Synthesis of Coumarin Derivatives

This compound is utilized in the synthesis of coumarin derivatives, which have applications in various fields including pharmaceuticals and dyes. Studies have shown efficient synthesis methods, highlighting the compound's versatility in organic synthesis (Verdía et al., 2017).

Oxidation Studies

This compound has been studied for its reaction kinetics, particularly in oxidation processes. Understanding these reactions is crucial for applications in chemical synthesis and industrial processes (Malik et al., 2016).

Nonlinear Optical Properties

The derivative 3-methoxy-4-hydroxy-benzaldehyde has been researched for its nonlinear optical properties, which are significant in the development of new materials for optical applications (Venkataramanan et al., 1994).

Safety and Hazards

The safety data for 3-Methoxy-2-(methoxymethoxy)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

Future Directions

The future directions for 3-Methoxy-2-(methoxymethoxy)benzaldehyde could involve further exploration of its potential as a reagent in the synthesis of novel millepachine derivatives and pyranochalcone derivatives, given their potent antiproliferative and anti-inflammatory activities .

Properties

IUPAC Name

3-methoxy-2-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-14-10-8(6-11)4-3-5-9(10)13-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVAGKYMCIDGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276535
Record name 3-Methoxy-2-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5779-96-4
Record name 3-Methoxy-2-(methoxymethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5779-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydroxy-3-methoxybenzaldehyde (90 mg, 0.59 mmol) was placed in a 20 mL reaction vessel, and dissolved in 1.8 mL of dry dichloromethane. To the solution were added N,N-diisopropylethylamine (0.30 mL, 1.7 mmol), 4-dimethylaminopyridine (9 mg, 0.07 mmol), and chloromethyl methyl ether (112 μL, 1.48 mmol). After being stirred at room temperature overnight, the reaction mixture was diluted with 30 mL of ethyl acetate and 7 mL of 1N HCl, and extracted. The extract was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound as a pale yellow oil (93.4 mg, 80%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
catalyst
Reaction Step Two
Quantity
1.8 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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